Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Structure and Function of Indole-3-Propionic Acid
This guide provides a comprehensive technical overview of Indole-3-propionic acid (IPA), a significant metabolite derived from the essential amino acid tryptophan. Primarily produced by the gut microbiota, IPA has garnered substantial interest within the scientific community for its potent neuroprotective, antioxidant, and anti-inflammatory properties. This document will delve into the core structural features of IPA, its synthesis, biological mechanisms, and the analytical methodologies employed for its study, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Characteristics
Indole-3-propionic acid is an organic compound characterized by an indole ring system linked to a propanoic acid tail at the third position.[1] The indole is a bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring. This fundamental structure is shared with other important biological molecules, including tryptophan and the neurotransmitter serotonin.[2] The presence of the carboxylic acid group confers acidic properties to the molecule, while the indole ring provides a hydrophobic character.
The precise arrangement of these functional groups dictates its chemical reactivity and biological activity. The planar indole ring allows for stacking interactions, while the N-H group of the pyrrole ring can act as a hydrogen bond donor. The propionic acid side chain provides a flexible linker and a terminal carboxylate group that is typically ionized at physiological pH.
Key Physicochemical Properties
A summary of the essential physicochemical properties of Indole-3-propionic acid is presented below. These parameters are critical for understanding its behavior in biological systems, including its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |
| Molecular Weight | 189.21 g/mol | [3][4] |
| CAS Number | 830-96-6 | [3][4] |
| Melting Point | 133-135 °C | [1][5] |
| pKa | 4.77 (Predicted) | [3] |
| LogP | 1.75 - 1.76 | [1][5] |
| Appearance | Light yellow to light brown crystalline powder | [3][6] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO, DMF | [3][5] |
| SMILES | O=C(O)CCc1c[nH]c2ccccc12 | [3][7] |
| InChIKey | GOLXRNDWAUTYKT-UHFFFAOYSA-N | [3][4] |
Spectroscopic Profile for Structural Elucidation
The definitive identification and structural confirmation of IPA rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are instrumental in confirming the connectivity of atoms. The ¹H NMR spectrum of IPA typically displays characteristic signals for the aromatic protons on the indole ring, the methylene protons of the propionic acid chain, and the acidic proton of the carboxyl group.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Electron ionization (EI) mass spectra of IPA show a prominent molecular ion peak (m/z 189) and a base peak at m/z 130, corresponding to the stable indolemethyl cation formed after the loss of the propionic acid side chain.[1]
Synthesis and Biosynthesis of Indole-3-Propionic Acid
IPA can be obtained through chemical synthesis or is produced naturally by specific species of the gut microbiota.
Chemical Synthesis
Several synthetic routes to IPA have been established. A common laboratory-scale synthesis involves the reaction of indole with acrylic acid. In one method, indole, acrylic acid, and acetic anhydride are heated together to form an acetyl indole-3-propionic acid intermediate, which is then hydrolyzed using a base like sodium hydroxide to yield the final product.[3] An alternative industrial process involves reacting indole and acrylic acid at high temperatures (225-300°C) in the presence of a basic catalyst such as sodium or potassium hydroxide.[9]
Biosynthesis by Gut Microbiota
In biological systems, IPA is a metabolite of tryptophan, produced primarily by anaerobic bacteria in the gut, with Clostridium sporogenes being a notable producer.[10] The biosynthetic pathway is a reductive process that begins with the deamination of tryptophan.
The key steps are as follows:
-
Tryptophan is converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase.[11]
-
IPyA is then reduced to indole-3-lactic acid (ILA).[11]
-
ILA undergoes dehydration to form indole-3-acrylic acid (IA).[11]
-
Finally, IA is reduced to yield Indole-3-propionic acid (IPA).[11]
This pathway highlights the crucial role of the gut microbiome in metabolizing dietary components into bioactive molecules that can influence host health.[12][13]
Caption: Key mechanisms of action for Indole-3-propionic acid.
Analytical Methodologies: Quantification in Biological Matrices
Accurate quantification of IPA in biological samples such as plasma, saliva, and tissue is essential for pharmacokinetic studies and for establishing correlations between its levels and disease states. High-performance liquid chromatography (HPLC) coupled with sensitive detection methods is the standard approach.
Protocol: HPLC with Fluorescence Detection for IPA in Plasma
This protocol outlines a validated method for determining IPA concentrations in human plasma, adapted from established procedures. [14]This method offers high selectivity and low limits of detection due to the native fluorescence of the indole moiety.
Objective: To quantify the concentration of free (unbound) Indole-3-propionic acid in human plasma.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size)
-
Centrifugal ultrafiltration units (e.g., 10 kDa MWCO)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Tert-butylammonium chloride
-
IPA analytical standard
-
Human plasma (EDTA-anticoagulated)
Procedure:
-
Sample Preparation (Plasma Ultrafiltration):
-
Thaw frozen plasma samples on ice.
-
Vortex samples briefly to ensure homogeneity.
-
Pipette 500 µL of plasma into a centrifugal ultrafiltration unit.
-
Centrifuge at 4,000 x g for 30 minutes at 4°C.
-
Collect the plasma ultrafiltrate (this contains the free, unbound IPA). [14] 6. The ultrafiltrate can be directly injected into the HPLC system or stored at -80°C.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 80% 0.01 M sodium acetate (pH 5.0) containing 1.0 g/L tert-butylammonium chloride and 20% acetonitrile. [14] 2. System Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Fluorescence Detector Settings: Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.
-
Injection: Inject 20 µL of the plasma ultrafiltrate or standard solution onto the column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of IPA and separation from other endogenous fluorescent compounds.
-
-
Quantification:
-
Prepare a calibration curve by making serial dilutions of the IPA analytical standard in the mobile phase.
-
Inject each standard and plot the peak area against the concentration to generate a linear regression curve.
-
Calculate the concentration of IPA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Caption: Experimental workflow for IPA analysis in plasma.
Conclusion and Future Perspectives
Indole-3-propionic acid stands out as a pivotal metabolite linking gut microbiome health to host physiology. Its well-defined chemical structure, characterized by the indole ring and propionic acid side chain, underpins its potent antioxidant and signaling capabilities. The documented neuroprotective, anti-inflammatory, and metabolic benefits of IPA make it a promising candidate for therapeutic development and a valuable biomarker for various conditions, including metabolic and neurodegenerative diseases. [5][15] Future research should focus on elucidating the full spectrum of its molecular targets, understanding the regulation of its microbial producers, and conducting clinical trials to validate its therapeutic potential in human diseases. [12][16]The continued development of robust analytical methods will be crucial for advancing our understanding of this fascinating and important molecule.
References
-
Wojciech, K., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1222. [Link]
-
Zhang, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 9, 852489. [Link]
-
Cabrera-López, J., et al. (2007). Multicomponent Synthesis of 3-Indolepropionic Acids. Organic Letters, 9(22), 4567–4570. [Link]
-
Konieczka, P., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1222. [Link]
-
Xu, H., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(2), 406-421. [Link]
-
Zhang, Y., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 9. [Link]
-
Konieczka, P., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Semantic Scholar. [Link]
-
Wielosz, M., et al. (2023). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 24(10), 8895. [Link]
-
Xu, H., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(2), 406-421. [Link]
-
Karbownik, M., et al. (2001). The chemical structure of indole-3-propionic acid (IPA). ResearchGate. [Link]
-
Konieczka, P., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indole-3-propanoic acid. PubChem. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (n.d.). 3-Indolepropionic acid. Chemsrc.com. Retrieved February 15, 2026, from [Link]
-
Liu, S., et al. (2021). Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier. Journal of Agricultural and Food Chemistry, 69(49), 14844–14852. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole-3-propanoic acid. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indole-3-propionic acid. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Tryptophan. Wikipedia. Retrieved February 15, 2026, from [Link]
- Julian, P. L. (1962). Process for the production of 3-indole-propionic acids.
-
Konieczka, P., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]
-
Bhasin, K., et al. (2026). Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach. Gut. [Link]
-
Trite, T., & Kennedy, R. T. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Metabolites, 13(5), 606. [Link]
Sources
- 1. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Indolepropionic acid | 830-96-6 [chemicalbook.com]
- 4. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 5. 3-Indolepropionic acid | CAS#:830-96-6 | Chemsrc [chemsrc.com]
- 6. Indole-3-propionic acid(830-96-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 3-Indolepropionic acid(830-96-6) 1H NMR [m.chemicalbook.com]
- 9. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
- 10. Tryptophan - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]
